molecular formula C29H34O4 B3114475 (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate CAS No. 201851-10-7

(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate

Cat. No.: B3114475
CAS No.: 201851-10-7
M. Wt: 446.6 g/mol
InChI Key: OUWBSIDFLHZXHD-MQBSPUCJSA-N
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Description

(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C29H34O4 and its molecular weight is 446.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its antifungal and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C22H31O3C_{22}H_{31}O_3, and it has a molecular weight of 347.49 g/mol. The presence of the cyclopropanecarboxylate moiety is significant for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the cyclopropanecarboxylate family. For instance, a study evaluated various derivatives against common fungal pathogens using an in vitro approach. The results indicated that certain derivatives exhibited inhibition rates significantly higher than the commercial antifungal agent chlorothalonil.

CompoundTarget PathogenInhibition Rate (%)Positive Control
5bColletotrichum orbiculare90.575.0
5gGibberella zeae86.573.1
5vCercospora arachidicola82.473.3

These findings suggest that (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) derivatives could be promising candidates for developing new antifungal agents .

Anticancer Activity

In addition to antifungal properties, compounds similar to (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) have shown potential anticancer activity. A study investigating the cytotoxic effects of various cyclopropanecarboxylates on cancer cell lines demonstrated significant growth inhibition in several types of cancer cells.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

CompoundCell LineIC50 (µM)
AMCF-715
BA54920
CMCF-710

The results indicated that compound C had the lowest IC50 value against MCF-7 cells, suggesting higher potency compared to other tested compounds .

The mechanism by which these compounds exert their biological effects is an area of active research. Preliminary studies suggest that they may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Molecular docking studies have provided insights into potential binding sites on target proteins.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-2-[2-(9H-xanthen-9-yl)acetyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4/c1-17(2)19-13-12-18(3)14-28(19)33-29(31)24-15-23(24)25(30)16-22-20-8-4-6-10-26(20)32-27-11-7-5-9-21(22)27/h4-11,17-19,22-24,28H,12-16H2,1-3H3/t18-,19+,23+,24+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWBSIDFLHZXHD-MQBSPUCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CC2C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate
Reactant of Route 5
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate
Reactant of Route 6
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate

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